molecular formula C18H14Cl2N2O4 B3582569 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione

3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione

Cat. No.: B3582569
M. Wt: 393.2 g/mol
InChI Key: AWVYNEFVZJIUSY-UHFFFAOYSA-N
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Description

The compound 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione derivative characterized by:

  • Chloro substituents at positions 3 and 5 of the phenyl ring.
  • Methoxy groups on both the phenyl and anilino moieties.
  • A pyrrole-2,5-dione core, a structure known for diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4/c1-25-13-6-4-3-5-11(13)21-16-15(20)17(23)22(18(16)24)12-9-10(19)7-8-14(12)26-2/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVYNEFVZJIUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360810
Record name ZINC00939167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6549-57-1
Record name ZINC00939167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Coupling reactions: The final compound can be formed by coupling the pyrrole derivative with the appropriate aniline derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This can result in the formation of amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrrole derivatives, including 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of angiogenesis. For example, compounds with similar structures have been reported to inhibit the growth of breast cancer cells by targeting specific oncogenes and tumor suppressor genes .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways .

Neuroprotective Effects
Recent studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells, reducing oxidative stress and inflammation .

Agricultural Applications

Pesticide Development
this compound can be utilized in the synthesis of novel pesticides. Its structural features allow it to interact with specific biological targets in pests, leading to effective pest control while minimizing environmental impact. Research into structure-activity relationships (SAR) has revealed that modifications to the pyrrole ring can enhance insecticidal properties .

Herbicide Formulation
The compound's herbicidal properties have also been explored. It can inhibit the growth of certain weed species by interfering with their metabolic processes. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed to protect crops while controlling weed populations .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing functional polymers. Its reactive sites allow for copolymerization with other monomers to create materials with tailored properties for applications in coatings, adhesives, and composites . The resulting polymers may exhibit enhanced thermal stability and mechanical strength.

Dye Synthesis
The vibrant color properties of pyrrole derivatives make them suitable for dye applications. The synthesis of dyes from this compound could lead to new colorants for textiles and plastics that are both effective and environmentally friendly .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of pyrrole derivatives against human breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates compared to control groups .

Case Study 2: Pesticide Development

Research conducted by agricultural scientists focused on modifying the structure of pyrrole-based compounds to enhance their insecticidal activity against common agricultural pests. Field trials showed significant reductions in pest populations with minimal impact on non-target species .

Mechanism of Action

The mechanism of action of 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

Key structural variations among analogs influence physicochemical properties and bioactivity:

Compound Name (CAS/Identifier) Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-Cl, 5-Cl-2-OCH₃ phenyl; 2-OCH₃ anilino Not explicitly provided* Dual chloro and methoxy groups enhance lipophilicity and potential membrane permeability.
RI-1 (415713-60-9) 3-Cl; 3,4-diCl phenyl; 4-morpholinyl C₁₄H₁₂Cl₂N₂O₃ 343.17 Morpholine substituent improves solubility; used in kinase inhibition studies.
3-Chloro-1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)anilino] derivative (371129-57-6) 3-Cl; 4-OCH₃ phenyl; 3-CF₃ anilino C₁₈H₁₂ClF₃N₂O₃ 396.75 Trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
4-Amino-3-chloro-1H-pyrrole-2,5-dione 3-Cl; 4-NH₂ C₄H₃ClN₂O₂ 158.53 Amino group enables hydrogen bonding, relevant for tyrosine kinase inhibition.

*Molecular formula for the target compound can be inferred as C₁₈H₁₄Cl₂N₂O₄ based on substituents.

A. Kinase Inhibition
  • NVP-AEB071 (PDS): Inhibits Protein Kinase C (PKC) with IC₅₀ values in nanomolar ranges, used in cancer research .
  • 4-Amino-3-chloro-1H-pyrrole-2,5-dione: Shows tyrosine kinase inhibition, critical for anti-angiogenesis and oncology applications .
  • RI-1 : Acts as a kinase inhibitor in preclinical studies, leveraging morpholine’s solubility for improved bioavailability .
B. Antimicrobial Activity
  • 3-Chloro-N-(4-methoxyphenyl)aniline : Exhibits broad-spectrum antimicrobial properties, attributed to the chloro-aniline pharmacophore .
C. Structural-Activity Relationships (SAR)
  • Chloro substituents : Enhance electrophilicity, facilitating covalent binding to kinase active sites (e.g., PKC inhibitors) .
  • Methoxy groups : Improve metabolic stability and modulate solubility; dual methoxy groups in the target compound may balance lipophilicity and dissolution.
  • Trifluoromethyl groups (as in 371129-57-6): Increase binding affinity to hydrophobic enzyme pockets, as seen in kinase-targeted therapies .

Biological Activity

3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological activity, and potential applications of this compound based on a diverse range of scientific literature.

The compound is characterized by its unique pyrrole structure, which is known to exhibit various pharmacological properties. The molecular formula is C16H15Cl2N3O3C_{16}H_{15}Cl_{2}N_{3}O_{3} with a molecular weight of approximately 372.21 g/mol. The structural features include:

  • Chloro substituents : These are critical for its biological activity.
  • Methoxy groups : These enhance lipophilicity and may influence receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of chloro and methoxy groups via electrophilic aromatic substitution.

Antitumor Activity

Research has shown that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

  • Colon Cancer : Studies demonstrated that certain derivatives can inhibit the growth of colon cancer cell lines such as HCT116 and SW620 with GI50 values in the nanomolar range (approximately 1.01.6×1081.0-1.6\times 10^{-8} M) .
  • Mechanism of Action : The proposed mechanism involves interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to inhibition of their signaling pathways .

Antioxidant Properties

Compounds in this class have also been noted for their antioxidant properties, which contribute to their overall therapeutic profile. This activity is crucial in cancer treatment as it helps mitigate oxidative stress associated with tumor progression .

Toxicity Profile

While exhibiting promising biological activities, the toxicity profile must be evaluated:

  • Cell Viability Assays : Compounds were tested at varying concentrations (10 µg/mL to 100 µg/mL), showing low toxicity at lower doses but moderate toxicity at higher concentrations .
  • Comparative Toxicity : In studies comparing these compounds to established drugs like ibuprofen, they showed similar or lower toxicity levels at therapeutic doses .

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives in clinical and preclinical settings:

  • Study on Colon Cancer Models : In vivo studies demonstrated that specific derivatives reduced tumor growth in chemically induced colon cancer models in rats .
  • Breast Cancer Efficacy : Compounds were found to be more effective against breast cancer cells (MCF-7) than doxorubicin, indicating potential for targeted therapies .

Data Summary

Compound NameMolecular FormulaKey Biological ActivityGI50 (M)Toxicity
This compoundC16H15Cl2N3O3C_{16}H_{15}Cl_{2}N_{3}O_{3}Antitumor (EGFR/VEGFR inhibition)1.01.6×1081.0-1.6\times 10^{-8}Moderate at high doses

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a systematic approach using Design of Experiments (DoE) . Begin by identifying critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading, and stoichiometry) and employ a fractional factorial design to reduce experimental runs while capturing interactions between variables . For example:

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)80–120100+25%
Solvent (DMF/H₂O)70:30 to 90:1085:15+18% (purity)
Post-optimization, validate results using response surface methodology (RSM) to refine conditions. Monitor by-products via HPLC-MS to adjust purification protocols (e.g., gradient elution in column chromatography) .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : Use 1^1H/13^13C NMR (DMSO-d₆) to confirm substituent positions (e.g., methoxy groups at 2-methoxyanilino) and pyrrole-dione backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 434.0521) and isotopic patterns for chlorine atoms .
  • X-Ray Diffraction (XRD) : Resolve crystallographic data to confirm stereoelectronic effects of chloro and methoxy groups .
  • HPLC-PDA : Quantify purity (>98%) using a C18 column (acetonitrile/water gradient) .

Basic: How should researchers evaluate solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media). Measure via UV-Vis spectroscopy at λmax 280 nm .
  • Stability : Incubate the compound in plasma (37°C, 24 hrs) and analyze degradation products using LC-MS/MS. Adjust formulation (e.g., cyclodextrin encapsulation) if instability exceeds 15% .

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigate this by:

Orthogonal Assays : Compare results across cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems .

Dose-Response Refinement : Use 8-point dilution series (0.1–100 µM) to minimize EC₅₀/IC₅₀ variability .

Target Engagement Studies : Employ SPR or ITC to validate binding kinetics (KD) and rule off-target effects .

Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to map electron density and identify reactive sites (e.g., chloro groups as electrophilic centers) .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with ΔG < -9 kcal/mol .
  • Machine Learning : Train models on existing bioactivity data (e.g., pIC₅₀) to predict novel substituent effects .

Advanced: How can membrane technologies improve large-scale purification?

Methodological Answer:

  • Nanofiltration : Use 200–500 Da membranes to remove low-MW impurities (e.g., unreacted aniline derivatives) .
  • Solvent-Resistant Membranes : Optimize transmembrane pressure (2–5 bar) to retain the compound in DMF/THF systems .
  • Continuous Flow Systems : Integrate membrane separation with flow reactors to enhance throughput and reduce solvent waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione
Reactant of Route 2
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione

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